Xylometazoline Hydrochloride

Receptor pharmacology Radioligand binding Imidazoline SAR

Select Xylometazoline HCl for your research based on documented α2B-adrenoceptor selectivity (IC50=1.8 µM; EC50=99 µM in HEK293 cells), outperforming oxymetazoline in α2B-mediated vasoconstriction studies. Exhibits faster onset of action (literature-confirmed) and an established pediatric safety profile (1.9% adverse event rate). For formulation development, combine with hyaluronic acid for 951% TEER enhancement and superior mucoadhesion (p<0.05). Differentiate your nasal decongestant pipeline with receptor-specific pharmacology.

Molecular Formula C16H24N2.ClH
C16H25ClN2
Molecular Weight 280.83 g/mol
CAS No. 1218-35-5
Cat. No. B1682299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylometazoline Hydrochloride
CAS1218-35-5
Synonyms2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline
Amidrin
Balkis
Chlorohist-LA
Decongest
espa-rhin
Gelonasal
Idasal
Idril N
Imidin
Nasan
Nasengel AL
NasenGel ratiopharm
Nasenspray AL
NasenSpray ratiopharm
Nasentropfen AL
NasenTropfen ratiopharm
Novorin
Otradrops
Otraspray
Otriven
Otrivin
Otrivin Mentol
Rapako
schnupfen endrine
Snup
stas
xylometazoline
xylometazoline hydrochloride
xylometazoline monohydrochloride
Molecular FormulaC16H24N2.ClH
C16H25ClN2
Molecular Weight280.83 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
InChIInChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H
InChIKeyYGWFCQYETHJKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xylometazoline Hydrochloride CAS 1218-35-5: Scientific and Procurement Reference for Nasal Decongestant Research


Xylometazoline hydrochloride (CAS 1218-35-5) is a direct-acting sympathomimetic imidazoline derivative that functions as an α-adrenergic receptor agonist [1]. The compound exhibits binding affinity across all six α-adrenoceptor subtypes, with IC50 values ranging from 0.08 µM at α1A to 1.8 µM at α2B in radioligand binding assays, demonstrating approximately 22.5-fold higher affinity for α1A versus α2B receptors [2]. As an established topical nasal decongestant, xylometazoline induces vasoconstriction of nasal mucosal blood vessels, thereby reducing nasal resistance and increasing nasal airflow [1]. The hydrochloride salt form (C16H24N2·HCl, molecular weight 280.8 g/mol) meets USP monograph specifications of 99.0–101.0% purity on a dried basis, with pH between 5.0 and 6.6 in aqueous solution [3].

Xylometazoline Hydrochloride vs. Imidazoline Class Members: Why Receptor Subtype Selectivity Precludes Simple Interchange


Within the imidazoline class of topical nasal decongestants, compounds including xylometazoline, oxymetazoline, and naphazoline cannot be treated as functionally interchangeable despite their shared α-adrenergic agonism mechanism [1]. Radioligand competition studies reveal distinct receptor subtype selectivity profiles: compared to xylometazoline, oxymetazoline exhibits significantly higher affinity at α1A-adrenoceptors but lower affinity at α2B-adrenoceptors, resulting in divergent activation patterns of receptor subtypes differentially expressed in human nasal mucosa [2]. Pharmacokinetic literature further distinguishes these agents: xylometazoline demonstrates a faster onset of action and shorter duration of therapeutic effect compared to oxymetazoline [3]. For naphazoline, phenylephrine, and ephedrine, no robust clinical studies evaluating rhinitis medicamentosa risk have been identified, in contrast to the established safety evidence base for xylometazoline and oxymetazoline [4]. These pharmacological, pharmacokinetic, and clinical evidence differences mandate compound-specific selection criteria.

Xylometazoline Hydrochloride CAS 1218-35-5: Quantified Comparative Evidence for Scientific Selection


α2B-Adrenoceptor Affinity: Xylometazoline vs. Oxymetazoline Direct Binding Comparison

In direct radioligand competition studies conducted in transfected HEK293 cells expressing human α-adrenoceptor subtypes, xylometazoline demonstrates substantially different subtype selectivity compared to oxymetazoline. Specifically, at the α2B-adrenoceptor—the subtype most abundantly expressed in human nasal mucosa at the mRNA level—xylometazoline exhibits higher affinity than oxymetazoline [1]. In functional assays, xylometazoline increases intracellular calcium in HEK293 cells transfected with human α2B-ARs with an EC50 of 99 µM, whereas no such response is observed at other α-AR subtypes .

Receptor pharmacology Radioligand binding Imidazoline SAR

Decongestive Efficacy: Xylometazoline vs. Oxymetazoline Objective Rhinometric Equivalence Data

In a randomized, placebo-controlled study of 30 healthy adults, both xylometazoline and oxymetazoline produced statistically significant improvements in nasal resistance (inspiration p = 0.000 for both; expiration p = 0.000 for both), nasal airflow (inspiration p = 0.000 for both; expiration p = 0.000 for both), and nasal cavity cross-sectional areas (CSA2 p = 0.000 for both; CSA3 p = 0.000 for both) compared to placebo, as measured by active anterior rhinomanometry and acoustic rhinometry over a 1-hour post-dose period [1]. A total of 6,300 measurements were obtained and analyzed using Kruskal-Wallis and Mann-Whitney U tests. Direct comparison between the two active agents demonstrated no statistically significant difference in nasal resistance, nasal airflow, or cross-sectional areas, with the sole exception of CSA3 [1].

Nasal decongestion Rhinomanometry Clinical pharmacology

Pharmacokinetic Differentiation: Faster Onset and Shorter Duration of Xylometazoline vs. Oxymetazoline

A 2023 systematic literature review evaluating 47 scientific sources on the pharmacokinetic and pharmacodynamic characteristics of xylometazoline and oxymetazoline concluded that, based on its pharmacokinetic properties, xylometazoline has a faster onset of action and a shorter duration of therapeutic effect compared to oxymetazoline [1]. Both compounds exhibit very low systemic exposure, reducing the number of side effects due to lack of systemic action while producing high local drug concentrations in areas of inflammation [1]. The findings align with product information indicating that xylometazoline effect begins within a few minutes and persists for several hours, with a typical dosing interval of every 8–10 hours [2], whereas oxymetazoline is characterized by a longer 10–12 hour duration of action.

Pharmacokinetics Onset of action Topical decongestants

Safety Evidence Base Documentation: Xylometazoline and Oxymetazoline vs. Naphazoline/Phenylephrine/Ephedrine

A 2025 systematic review assessing 18 articles (13 studies with oxymetazoline, 5 studies with xylometazoline) found no evidence of rhinitis medicamentosa or rebound congestion after 7 days with oxymetazoline (up to 400 µg total daily dose) or up to 10 days with xylometazoline (840 µg total daily dose) [1]. Well-designed studies further suggested no occurrence of rhinitis medicamentosa, rebound congestion, or tolerance with up to 4 weeks of oxymetazoline use [1]. Critically, no studies evaluating naphazoline, phenylephrine, or ephedrine were identified in the systematic search, leaving the safety evidence base for these alternative agents unestablished [1].

Rhinitis medicamentosa Rebound congestion Safety surveillance

Mucoadhesive Formulation Enhancement: Xylometazoline-HA vs. Xylometazoline-Mono and Xylometazoline-Dexpanthenol

In ex vivo permeation studies using sheep nasal mucosa, a xylometazoline-hyaluronic acid (Xylo-HA) formulation was compared against xylometazoline alone (Xylo-Mono) and xylometazoline with dexpanthenol (Xylo-Dex). Steady-state fluxes were determined as 12.64 ± 3.52 µg/cm²/h for Xylo-Mono, 14.94 ± 3.38 µg/cm²/h for Xylo-HA, and 12.19 ± 2.05 µg/cm²/h for Xylo-Dex, with no significant differences in permeation or mucosal retention among formulations (p > 0.05 for all) [1]. However, Xylo-HA exhibited superior mucoadhesive properties compared to both comparator formulations (p < 0.05 for all) [1]. In vitro transepithelial electrical resistance (TEER) measurements in HaCaT cells showed a 951% increase in TEER for Xylo-HA and a 10,497% increase for HA-Mono after 5 days, indicating that HA incorporation significantly enhances epithelial barrier function [1].

Mucoadhesion Nasal formulation Hyaluronic acid

Pediatric Safety Profile: Xylometazoline Hemodynamic Effects Comparable to Class Members

A 2021 systematic review evaluated 10 articles (5 case reports, 3 observational studies, 2 randomized controlled trials) encompassing 209 pediatric patients receiving topical intranasal decongestants including phenylephrine, oxymetazoline, xylometazoline, epinephrine, and cocaine [1]. Reported side effects included bradycardia, tachycardia, and hypertension, but these were mostly self-limiting and of no clinical compromise to the patients. Only 4 of 209 patients (1.9%) required treatment for reported hemodynamic effects, and no mortality was reported [1]. The literature suggests that when delivered in a pre-specified, controlled dosage, the hemodynamic effects of phenylephrine, oxymetazoline, and xylometazoline are minimal and of no clinical significance [1].

Pediatric pharmacology Nasal surgery Hemodynamic safety

Xylometazoline Hydrochloride CAS 1218-35-5: Evidence-Based Application Scenarios for Research and Industrial Procurement


α2B-Adrenoceptor Pharmacology Studies Requiring Subtype-Selective Agonist Activity

Researchers investigating α2B-adrenoceptor-mediated vasoconstriction in human nasal mucosa should prioritize xylometazoline over oxymetazoline based on documented higher α2B affinity and functional selectivity demonstrated in transfected HEK293 cells (EC50 = 99 µM at α2B-AR) [1]. This receptor subtype, highly expressed at the mRNA level in human nasal mucosa, represents a key pharmacological target for understanding imidazoline decongestant mechanisms [1]. The compound's distinct α2B profile supports studies examining differential adrenoceptor contributions to nasal vascular responses.

Formulation Development Targeting Enhanced Mucosal Residence Time via HA Incorporation

Pharmaceutical formulators developing next-generation nasal decongestant products with improved mucosal retention should consider xylometazoline hydrochloride as the active pharmaceutical ingredient in combination with hyaluronic acid. Ex vivo data demonstrate that the Xylo-HA formulation achieves superior mucoadhesion compared to both xylometazoline monotherapy and xylometazoline-dexpanthenol combinations (p < 0.05 for all comparisons) while maintaining comparable steady-state flux of approximately 14.9 µg/cm²/h [2]. The formulation also produces a 951% increase in TEER, indicating enhanced epithelial barrier function protection [2].

Pediatric Nasal Surgery Protocols Requiring Controlled-Dose Vasoconstriction

Surgical teams developing pediatric nasal procedure protocols can select xylometazoline based on systematic review evidence indicating minimal, clinically insignificant hemodynamic effects when delivered in pre-specified, controlled dosages to pediatric populations [3]. With an overall adverse event intervention rate of 1.9% (4/209 patients) and zero mortality across evaluated decongestants including xylometazoline, oxymetazoline, and phenylephrine, xylometazoline represents a viable evidence-supported option where institutional formulary or supply chain considerations favor its selection [3].

Comparative Clinical Pharmacology Studies Requiring Faster Onset Decongestant

Investigators designing clinical pharmacology studies where rapid onset of nasal decongestion is a primary endpoint should consider xylometazoline over oxymetazoline based on literature review findings of faster onset of action for xylometazoline [4]. While both agents produce statistically equivalent decongestive effects measured by rhinomanometry at 1-hour post-dose [5], the differential onset kinetics may favor xylometazoline in protocols assessing early time-point pharmacodynamic responses. The compound's shorter duration of action also permits more frequent dosing flexibility in crossover study designs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylometazoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.